1-Ethynylcyclobutane-1-carboxylic acid
Overview
Description
1-Ethynylcyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a carboxylic acid functional group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylcyclobutane-1-carboxylic acid can be synthesized through several methods, including:
Hydroboration-Oxidation: Starting from 1-ethynylcyclobutene, the compound undergoes hydroboration followed by oxidation to introduce the carboxylic acid group.
Cyclization Reactions: Cyclization of appropriate precursors, such as diacetylene derivatives, can yield the target compound under specific conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Advanced techniques like flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Ethynylcyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: The ethynyl group can be reduced to an ethyl group, altering the compound's reactivity.
Substitution Reactions: The compound can participate in substitution reactions, where functional groups on the cyclobutane ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Ethyl derivatives.
Substitution Products: Alkylated or halogenated cyclobutanes.
Scientific Research Applications
1-Ethynylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a precursor for pharmaceuticals, especially in the development of new drugs.
Industry: Its unique properties make it useful in materials science and the development of new polymers.
Mechanism of Action
The mechanism by which 1-ethynylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Ethynylcyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and an ethynyl group. Similar compounds include:
1-Ethoxycyclobutane-1-carboxylic acid: Similar structure but with an ethoxy group instead of an ethynyl group.
1-Ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of an ethynyl group.
Biological Activity
1-Ethynylcyclobutane-1-carboxylic acid (C7H8O2) is a compound characterized by its unique cyclobutane structure and an ethynyl group. Its molecular formula is C7H8O2, and it is represented by the SMILES notation: C#CC1(CCC1)C(=O)O. Despite its structural simplicity, the biological activity of this compound remains underexplored in scientific literature.
Structural Characteristics
- Molecular Formula : C7H8O2
- SMILES : C#CC1(CCC1)C(=O)O
- InChI : InChI=1S/C7H8O2/c1-2-7(6(8)9)4-3-5-7/h1H,3-5H2,(H,8,9)
Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 125.05971 | 125.2 |
[M+Na]+ | 147.04165 | 131.1 |
[M+NH4]+ | 142.08625 | 127.3 |
[M+K]+ | 163.01559 | 124.1 |
[M-H]- | 123.04515 | 115.3 |
Potential Applications
Given its structural features, potential applications of this compound may include:
- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting specific diseases.
- Biological Studies : Investigating its role in metabolic pathways or as a potential inhibitor in biochemical assays.
Case Studies and Research Findings
Currently, there are no extensive case studies or detailed research findings specifically focusing on the biological activity of this compound available in the literature. However, related compounds have been studied for their biological properties:
- Similar Compounds : Research on compounds like cyclobutane derivatives has shown promising results in terms of anti-cancer and anti-inflammatory activities.
- Synthetic Pathways : Studies have focused on synthetic methods to produce cyclobutane derivatives with enhanced biological activities, indicating that modifications to the ethynyl or carboxylic acid groups could yield compounds with desirable pharmacological properties.
Future Research Directions
To better understand the biological activity of this compound, future research should focus on:
- Conducting in vitro and in vivo studies to assess its pharmacological effects.
- Exploring structure-activity relationships by modifying the existing structure to enhance efficacy.
- Investigating its interaction with specific biological targets to elucidate its mechanism of action.
Properties
IUPAC Name |
1-ethynylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-7(6(8)9)4-3-5-7/h1H,3-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPPOIMRMPOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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